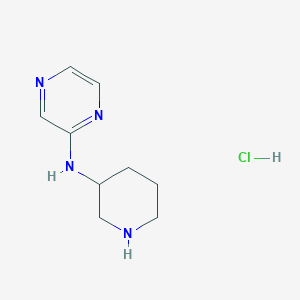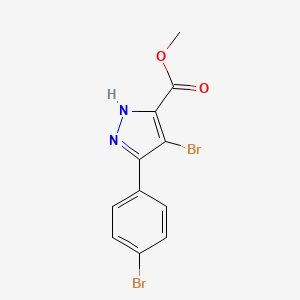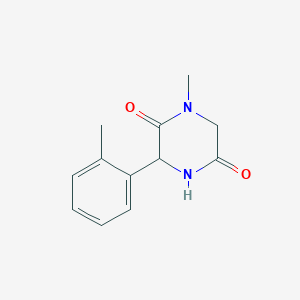![molecular formula C15H12N2O2 B1420004 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858116-73-1](/img/structure/B1420004.png)
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine
説明
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 260417-55-8 . It has a molecular weight of 213.24 and is typically found in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.24 . The compound’s other physical and chemical properties such as melting point, boiling point, and solubility are not directly available in the search results.科学的研究の応用
Synthesis of Fused Heterocycles
One application involves the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, leading to tricyclic heterocycles with potential biological activities (El-Nabi, 2004). Similarly, novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines have been explored, demonstrating the compound's versatility in organic synthesis (Chudinov et al., 2007).
Drug Discovery and Medicinal Chemistry
The compound has been used in the design, synthesis, and biological evaluation of derivatives as c-Met inhibitors, showcasing its potential in medicinal chemistry and drug development. These derivatives exhibit strong kinase inhibition and cell inhibition, indicating their promise as therapeutic agents (Liu et al., 2016).
Advanced Organic Synthesis Techniques
The three-component spiro heterocyclization of pyrrolediones with aminoindenones demonstrates the compound's utility in creating spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles], highlighting advanced organic synthesis techniques and the potential for creating novel materials or therapeutic molecules (Antonov et al., 2019).
作用機序
Target of Action
Similar compounds have been found to exhibit notable biological activity, suggesting that they interact with key cellular targets .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including phospholipase C (PLC) isoforms. The interaction with PLC isoforms suggests that this compound may influence the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which are crucial secondary messengers in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce G2/M growth inhibition and cell cycle arrest in G2-phase in certain cancer cell lines, such as MDA-MB-231 cells . Additionally, this compound can cause membrane blebbing and the formation of multinucleated cells, indicating its impact on cell morphology and division . These effects suggest that the compound may interfere with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PLC isoforms leads to the modulation of PLC activity, which in turn affects the cellular dynamics of tubulin-β, a key component of the cytoskeleton . This interaction results in cell cycle arrest and changes in cell morphology. Additionally, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on cell proliferation and induce sustained changes in cellular morphology and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce cell cycle arrest without significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its interaction with PLC isoforms. The compound’s influence on PLC activity affects the hydrolysis of PIP2 and the subsequent production of DAG and IP3, which are critical for various cellular processes . Additionally, this compound may impact metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting of this compound to specific subcellular compartments may be directed by post-translational modifications and targeting signals that facilitate its transport and localization within cells.
特性
IUPAC Name |
(3-methoxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-5-2-4-10(8-11)14(18)13-9-17-15-12(13)6-3-7-16-15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUZGWFLQAUXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655623 | |
| Record name | (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858116-73-1 | |
| Record name | (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
acetate](/img/structure/B1419927.png)



![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)




![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)
